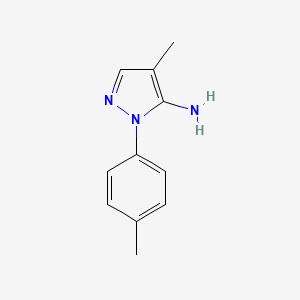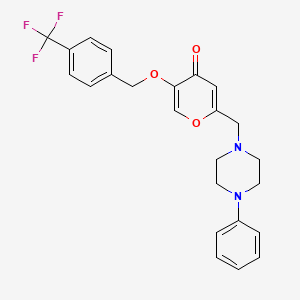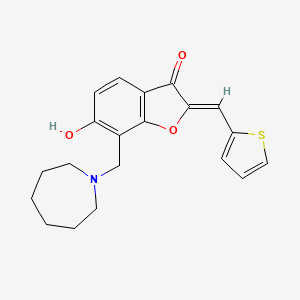![molecular formula C13H18N2O4S B2620364 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1351585-39-1](/img/structure/B2620364.png)
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro [4.5]decane, which is a part of the structure of the compound , has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of “1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione” includes an 8-azaspiro[4.5]decane core, which is a part of the structure of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .Chemical Reactions Analysis
The synthesis of the 8-oxa-2-azaspiro[4.5]decane core involves chemical reactions such as alkylation and heterocyclization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.36. More detailed physical and chemical properties are not available in the current resources.Mecanismo De Acción
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins. This property makes it a potential therapeutic agent for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione has several advantages and limitations for lab experiments. One of the advantages is its high potency, which makes it an ideal compound for studying the mechanism of action of various enzymes and proteins. However, the compound is highly reactive and unstable, which makes it difficult to handle in lab experiments. Moreover, this compound is highly toxic, and caution should be taken while handling the compound.
Direcciones Futuras
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione has several potential future directions for scientific research. One of the areas of research is in the development of new drugs for the treatment of cancer. Further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, this compound can be used as a tool compound for studying the activity of various enzymes and proteins involved in biochemical pathways.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. The compound has been studied for its anticancer activity and has been found to have various biochemical and physiological effects. However, caution should be taken while handling the compound due to its high toxicity. Further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione can be synthesized through a multistep process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 2,5-diketopiperazine with 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine in the presence of a catalyst. The resulting compound is then reacted with ethyl chloroacetate to obtain this compound.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has a potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of tumor cells in vitro and in vivo.
Propiedades
IUPAC Name |
1-[2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-10-1-2-11(17)15(10)9-12(18)14-5-3-13(4-6-14)19-7-8-20-13/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGFUJPFSKPYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2620283.png)

![(2R)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2620285.png)



![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene](/img/structure/B2620291.png)

![2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2620295.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2620296.png)
![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2620298.png)

![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2620301.png)